molecular formula C20H21ClN2O3 B2734486 2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide CAS No. 2411259-94-2

2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2734486
CAS No.: 2411259-94-2
M. Wt: 372.85
InChI Key: JYDOAPDBGFBKKG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure combining an indole moiety with a dimethoxyphenyl group and a chloroacetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloroacetamide group, potentially converting it to an amine.

    Substitution: The chloro group in the chloroacetamide can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to indole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of amide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide is not fully elucidated, but it likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The chloroacetamide group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide: Lacks the indole moiety, which may reduce its biological activity.

    N-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.

    2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide: Lacks the dimethoxyphenyl group, which may alter its pharmacological profile.

Uniqueness

The presence of both the indole and dimethoxyphenyl groups in 2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide makes it unique among similar compounds. This combination may enhance its ability to interact with multiple biological targets and increase its potential as a therapeutic agent.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-25-18-9-5-7-14(20(18)26-2)16(12-23-19(24)10-21)15-11-22-17-8-4-3-6-13(15)17/h3-9,11,16,22H,10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDOAPDBGFBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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